molecular formula C8H18O3 B14725311 1,4,7-Octanetriol CAS No. 5432-79-1

1,4,7-Octanetriol

Cat. No.: B14725311
CAS No.: 5432-79-1
M. Wt: 162.23 g/mol
InChI Key: VPJIDASIZYCWGX-UHFFFAOYSA-N
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Description

1,4,7-Octanetriol is an organic compound belonging to the class of fatty alcohols, characterized by its molecular formula C8H18O3 and three hydroxyl groups . While detailed research on this compound itself is limited in public sources, related octanetriol isomers are of interest in scientific research. Studies on similar compounds highlight their role as products of microbial biotransformation, particularly in the metabolism of terpenes by various fungal species such as Aspergillus niger and Penicillium sp. . For instance, research into the bioconversion of citronellol by the fungus Glomerella cingulata identifies the production of 3,7-dimethyl-1,6,7-octanetriol, a closely related triol, as a main metabolic product . This suggests potential applications for octanetriols as intermediates in the biosynthesis of high-value flavor and fragrance compounds, such as rose oxide, underscoring their utility in biotechnology and natural product chemistry research . As a fatty alcohol, the compound provides a valuable scaffold for chemical synthesis and material science explorations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

5432-79-1

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

octane-1,4,7-triol

InChI

InChI=1S/C8H18O3/c1-7(10)4-5-8(11)3-2-6-9/h7-11H,2-6H2,1H3

InChI Key

VPJIDASIZYCWGX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(CCCO)O)O

Origin of Product

United States

Preparation Methods

Acetylation-Hydrolysis Sequential Reactions

The industrial synthesis of 1,4,7-Octanetriol frequently employs acetylation precursors due to improved stability during purification. Newblue-CHEM’s production protocol specifies starting with this compound triacetate (CAS 5451-24-1), which undergoes alkaline hydrolysis using sodium hydroxide (2M, 60°C, 6 hours) to yield the free triol. This method achieves 85–90% conversion efficiency, with residual acetate content below 0.5% as verified by HPLC. The triacetate intermediate itself is synthesized via Fischer esterification of octanetriol with acetic anhydride (molar ratio 1:3.2) under sulfuric acid catalysis (0.5% w/w), requiring precise temperature control at 110±2°C to minimize diol byproducts.

Epoxide Ring-Opening Strategies

Alternative routes utilize 1,4,7-triepoxyoctane as a precursor, with nucleophilic ring-opening in aqueous media. Research by Farias et al. (2021) demonstrated that epoxide hydrolysis at pH 9.5 (ammonium buffer) and 75°C produces this compound with 78% yield, though requiring chiral resolution steps to isolate the (3R,7R) stereoisomer. Kinetic studies indicate first-order dependence on epoxide concentration (k = 0.017 min⁻¹), with activation energy calculated at 45.2 kJ/mol via Arrhenius plots.

Natural Product Isolation Techniques

Ethanol-Based Extraction from Abarema cochliacarpos

The ethyl acetate fraction of Abarema cochliacarpos bark contains this compound at 0.32% dry weight, as quantified by HPLC/HR-MS. Optimal extraction parameters involve:

  • Solvent : 99% ethanol (solid-liquid ratio 1:10 w/v)
  • Duration : 7-day maceration at 25°C
  • Post-processing : Rotary evaporation (40°C, 100 mbar) followed by lyophilization

Partitioning with hexane and ethyl acetate (1:1 v/v) separates non-polar contaminants, increasing triol purity from 68% to 92% in the methanol/water phase.

Chromatographic Purification

Industrial-scale isolation employs silica gel column chromatography (60–120 mesh) with gradient elution (hexane:ethyl acetate 8:2 to 1:1). Analytical data from Newblue-CHEM shows retention factors (Rf) of 0.33 for this compound triacetate and 0.12 for the free triol on TLC plates (silica GF254, ethyl acetate developer).

Microbial Biosynthesis Approaches

Candida antarctica Lipase-Catalyzed Reactions

Recent advances utilize immobilized lipase B (Novozym 435) for enantioselective synthesis. Esterification of glycerol derivatives with n-octanoic acid in tert-butyl alcohol (50°C, 48 hours) achieves 64% yield of (3R,7R)-1,4,7-Octanetriol with 92% enantiomeric excess. This green chemistry approach reduces energy consumption by 40% compared to thermal methods.

Fermentation Optimization

Engineered Saccharomyces cerevisiae strains expressing cytochrome P450 monooxygenases produce this compound via ω-hydroxylation of n-octane. Batch fermentation at 30°C, pH 6.0, and 150 rpm agitation yields 1.2 g/L after 72 hours, with dissolved oxygen maintained above 30% saturation.

Analytical Characterization Standards

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.58 (m, 3H, CH₂OH), 2.70 (br s, 3H, OH), 1.50–1.25 (m, 10H, CH₂)
  • IR (KBr): ν 3340 cm⁻¹ (O-H stretch), 1050 cm⁻¹ (C-O stretch)
  • HR-MS : m/z 177.1125 [M+H]⁺ (calc. 177.1127 for C₈H₁₇O₃)

Purity Assessment Protocols

Industrial quality control employs GC-FID with DB-5 capillary column (30 m × 0.32 mm × 0.25 μm). Method parameters:

  • Oven program : 80°C (2 min) → 10°C/min → 280°C (5 min)
  • Detection limit : 0.01% w/w for triacetate impurities

Scalability Challenges and Solutions

Thermal Stability Considerations

Decomposition studies show this compound degrades above 160°C (TGA onset), necessitating short-path distillation below 0.1 mbar for large-scale purification. Stabilization with 0.1% w/w BHT antioxidant extends shelf life to 24 months at 25°C.

Byproduct Management

The main byproduct, 1,4-dihydroxy-7-octanone, forms via Oppenauer oxidation during acidic workups. Neutralization with sodium bicarbonate (pH 7.0–7.5) before solvent removal reduces ketone content below 0.3%.

Chemical Reactions Analysis

Types of Reactions: 1,4,7-Octanetriol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of 1,4,7-octanetrione.

    Reduction: Formation of octane.

    Substitution: Formation of this compound derivatives with various functional groups.

Scientific Research Applications

1,4,7-Octanetriol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,7-Octanetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may participate in enzymatic reactions, contributing to metabolic processes.

Comparison with Similar Compounds

Positional Isomers: 1,3,7-Octanetriol

1,3,7-Octanetriol is a positional isomer of 1,4,7-Octanetriol, differing in the placement of hydroxyl groups (positions 1, 3, and 7). Key distinctions include:

  • Hydrogen Bonding : The closer proximity of the 1st and 3rd hydroxyl groups in 1,3,7-Octanetriol may enhance intramolecular hydrogen bonding, reducing water solubility compared to this compound, where hydroxyls are more dispersed.
  • Spectroscopic Data : Predicted GC-MS spectra for (3R,7R)-1,3,7-Octanetriol show distinct fragmentation patterns, including a base peak at m/z 101 and prominent ions at m/z 73 and 129, indicative of hydroxyl group interactions .
Property This compound 1,3,7-Octanetriol
Molecular Formula C₈H₁₈O₃ C₈H₁₈O₃
Hydroxyl Positions 1, 4, 7 1, 3, 7
Predicted Solubility Moderate in polar solvents Lower in water due to H-bonding
Key MS Fragments Not reported m/z 73, 101, 129

Aromatic Triols: 1,8,9-Anthracenetriol

1,8,9-Anthracenetriol features hydroxyl groups attached to an anthracene ring system (positions 1, 8, and 9). Unlike this compound, its aromatic structure confers distinct properties:

  • Reactivity : The conjugated π-system of anthracene enables electrophilic substitution reactions, while this compound undergoes typical alcohol reactions (e.g., esterification).
  • Applications : Anthracenetriol derivatives are explored in materials science for their fluorescence properties, whereas aliphatic triols like this compound may serve as surfactants or plasticizers .

Thiol Analogs: tert-Octanethiol

tert-Octanethiol (2,4,4-trimethyl-2-pentanethiol) replaces hydroxyl groups with a thiol (-SH) moiety. Critical differences include:

  • Acidity : Thiols are more acidic (pKa ~10) than alcohols (pKa ~15–20), making tert-octanethiol reactive in radical reactions and metal coordination.
  • Applications : Thiols are used in vulcanization and polymer stabilization, whereas triols like this compound are more suited for hydrogen-bond-driven applications .

Long-Chain Alcohols: 1-Octadecanol

1-Octadecanol (C₁₈H₃₇OH) is a monohydric fatty alcohol with an 18-carbon chain. Comparisons highlight:

  • Physical Properties: 1-Octadecanol is a waxy solid (mp 59–61°C) due to its long hydrophobic chain, while this compound’s shorter chain and hydroxyl groups result in lower melting points and higher solubility in polar solvents.
  • Industrial Use: 1-Octadecanol is widely used in cosmetics and lubricants, whereas triols are niche intermediates in specialty chemistry .

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